N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a functional group commonly found in various pharmaceuticals and biologically active molecules.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-21(2)16-9-7-15(8-10-16)6-5-13-20-26(22,23)19-14-17(24-3)11-12-18(19)25-4/h7-12,14,20H,5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMKWQRJYBUEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-(dimethylamino)propylamine to form an intermediate Schiff base. This intermediate is then subjected to a sulfonation reaction using 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst use. Lead acetate has been identified as an effective catalyst for the amidation reaction, significantly increasing the reaction rate even for sterically hindered esters .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other biologically active sulfonamides.
Industry: It is utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the dimethylamino group can interact with biological membranes, affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar biological activities.
Sulfonamides: Other sulfonamide compounds, such as sulfanilamide, have similar structural features and biological activities.
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₂O₄S
- Molecular Weight : 365.45 g/mol
The compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and a sulfonamide moiety. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group facilitates binding through hydrogen bonding and electrostatic interactions. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. It has been observed to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value indicating significant cytotoxicity.
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
In Vitro and In Vivo Studies
In vitro assays have been instrumental in understanding the biological activity of this compound. For example:
- Cell Viability Assays : MTT assays revealed that the compound significantly decreases cell viability in various cancer cell lines.
- Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
